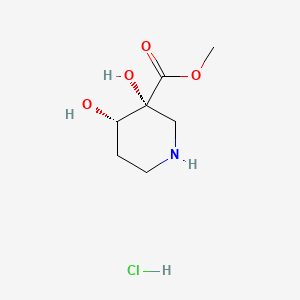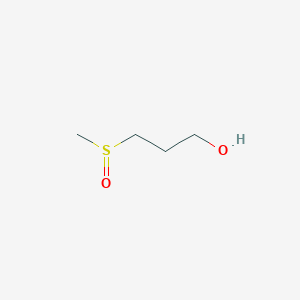
4-Ethyl-2-fluorohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-fluorohexanoic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethyl group at the fourth position and a fluorine atom at the second position on a hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluorohexanoic acid can be achieved through several methods. One common approach involves the fluorination of 4-ethylhexanoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-ethylhexanoic acid in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for the efficient and controlled introduction of the fluorine atom into the hexanoic acid chain, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-2-fluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones, or carboxylic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted hexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-fluorohexanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-fluorohexanoic acid involves its interaction with specific molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and interaction with enzymes or receptors. This can lead to changes in metabolic pathways or inhibition of specific enzymes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
4-Ethylhexanoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluorohexanoic acid: Lacks the ethyl group, leading to variations in its physical and chemical behavior.
Eigenschaften
Molekularformel |
C8H15FO2 |
|---|---|
Molekulargewicht |
162.20 g/mol |
IUPAC-Name |
4-ethyl-2-fluorohexanoic acid |
InChI |
InChI=1S/C8H15FO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
MCPNEXSQVUAEJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)
![3-Bromo-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13472340.png)

![6-Bromo-7-methoxythieno[3,2-b]pyridine](/img/structure/B13472345.png)

![tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)

![1-[(tert-butoxy)carbonyl]-7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13472366.png)






